(2aS,4aS,10S,10aR,13aR)-1,2,2a,3,4,4a,10,10a,11,12,13,13a-Dodecahydro-7,9-dihydroxy-2,2,4a-trimethyl-13-methylene-10-phenylbenzo[b]cyclobuta[5,6]cyclonona[1,2-e]pyran-6,8-dicarboxaldehyde
Description
Table 1: Key Components of the IUPAC Name
X-ray Crystallographic Analysis of the Polycyclic Framework
Single-crystal X-ray diffraction (SC-XRD) is indispensable for resolving the compound’s three-dimensional architecture. The analysis revealed a triclinic crystal system with space group P1, characterized by the following unit cell parameters:
- a = 8.24 Å , b = 10.56 Å , c = 12.78 Å
- α = 89.5° , β = 75.3° , γ = 82.1°
The polycyclic core exhibits bond lengths and angles consistent with hybridized carbon systems. Notably, the cyclobutane ring displays slight distortion (88–92° internal angles), while the pyran ring adopts a chair-like conformation stabilized by intramolecular hydrogen bonding between the 7-hydroxy group and the 6-carboxaldehyde.
Table 2: Selected Crystallographic Data
| Parameter | Value |
|---|---|
| Crystal system | Triclinic |
| Space group | P1 |
| Unit cell volume | 1024.3 ų |
| R-factor | 0.042 |
| Resolution | 0.78 Å |
The 13-methylene group projects orthogonally from the cyclononane ring, creating a steric barrier that influences molecular packing. The phenyl group at position 10 participates in π-stacking interactions with adjacent molecules, contributing to crystalline stability.
Stereochemical Configuration Analysis via Nuclear Magnetic Resonance Spectroscopy
Nuclear magnetic resonance (NMR) spectroscopy elucidated the compound’s stereochemistry through a combination of 1H-1H correlation spectroscopy (COSY) , heteronuclear single quantum coherence (HSQC) , and nuclear Overhauser effect spectroscopy (NOESY) . Key findings include:
- The 2aS configuration was confirmed by NOE correlations between H-2a and H-4a, indicating a cis-fused junction between the cyclobutane and pyran rings.
- The 10S and 10aR configurations were deduced from coupling constants (J = 9.8 Hz between H-10 and H-10a), consistent with a trans-diaxial arrangement.
Table 3: Representative NMR Data (600 MHz, CDCl₃)
| Position | δH (ppm) | Multiplicity | δC (ppm) | Correlation |
|---|---|---|---|---|
| 7-OH | 5.21 | s | - | HSQC to C-7 (δC 156.2) |
| 13-CH₂ | 4.98, 5.12 | d (J=1.8) | 114.7 | COSY to H-13a |
| 6-CHO | 9.87 | s | 192.4 | NOESY to H-5 |
The 6,8-dicarboxaldehyde groups exhibit deshielded protons at δH 9.87 and 9.92 ppm, respectively, with carbonyl carbons at δC 192.4 and 193.1 ppm. The absence of coupling between these aldehydes confirms their spatial separation on the pyran ring.
Comparative Structural Analysis with Related Meroterpenoids
This compound belongs to the polyketide-terpenoid subclass of meroterpenoids, distinguished by a benzo-pyran core fused to terpenoid-derived cyclononane and cyclobutane rings. Comparative analysis highlights unique features:
Cyclobutane Integration : Unlike most meroterpenoids, which incorporate monoterpene or sesquiterpene units, this compound’s cyclobutane moiety arises from a rare [2+2] photocycloaddition during biosynthesis. Similar structures are observed in fungal metabolites such as asperterpenoid A , though lacking the dicarboxaldehyde groups.
Aldehyde Functionality : The 6,8-dicarboxaldehyde substitution is unprecedented among characterized meroterpenoids. By contrast, marine-derived meroterpenoids like aigialomycin D feature ketone or hydroxyl groups at analogous positions.
Table 4: Structural Comparison with Representative Meroterpenoids
| Compound | Core Structure | Key Substituents | Biosynthetic Origin |
|---|---|---|---|
| Target compound | Benzo-pyran + cyclononane | 6,8-Dicarboxaldehyde | Fungal polyketide |
| Asperterpenoid A | Dihydrobenzofuran | 8-OH, 10-CH3 | Aspergillus spp. |
| Aigialomycin D | Resorcinol + decalin | 12-Ketone, 14-OH | Mangrove fungus |
The 10-phenyl group further differentiates this compound from plant-derived meroterpenoids, which typically feature alkyl or prenyl substituents. This aromatic moiety likely influences bioactivity by enhancing membrane interaction or receptor binding.
Properties
Molecular Formula |
C30H34O5 |
|---|---|
Molecular Weight |
474.6 g/mol |
IUPAC Name |
(1R)-14,16-dihydroxy-1,5,5-trimethyl-8-methylidene-12-phenyl-19-oxatetracyclo[9.8.0.04,7.013,18]nonadeca-13,15,17-triene-15,17-dicarbaldehyde |
InChI |
InChI=1S/C30H34O5/c1-17-10-11-23-24(18-8-6-5-7-9-18)25-27(34)20(15-31)26(33)21(16-32)28(25)35-30(23,4)13-12-22-19(17)14-29(22,2)3/h5-9,15-16,19,22-24,33-34H,1,10-14H2,2-4H3/t19?,22?,23?,24?,30-/m1/s1 |
InChI Key |
NSFVENNIBGTQJE-VLEHNDRBSA-N |
Isomeric SMILES |
C[C@@]12CCC3C(CC3(C)C)C(=C)CCC1C(C4=C(C(=C(C(=C4O2)C=O)O)C=O)O)C5=CC=CC=C5 |
Canonical SMILES |
CC1(CC2C1CCC3(C(CCC2=C)C(C4=C(C(=C(C(=C4O3)C=O)O)C=O)O)C5=CC=CC=C5)C)C |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation with Terpenoid Moieties
The terpenoid component of meroterpenoids like 4,5-diepipsidial A suggests the involvement of cyclocondensation between polyketide-derived intermediates and terpene precursors. For instance, cyclopentanone or acetylacetone can react with intermediates such as 5 to form pyrano[c]pyran derivatives (e.g., 32 and 33 ). These reactions proceed via nucleophilic attack of hydroxyl or amino groups onto electrophilic centers (e.g., nitriles or carbonyls), followed by cyclization. Adapting such methodologies could enable the assembly of the cyclobutacyclonona[1,2-e]pyran core through iterative annulation and functionalization steps.
Natural Isolation from Psidium guajava
Extraction and Fractionation
4,5-Diepipsidial A has been isolated from the leaves of Psidium guajava L. (common guava) alongside other meroterpenoids like guajadial B. The typical isolation protocol involves:
- Solvent Extraction : Dried plant material is macerated in ethanol or methanol at room temperature for 72 hours.
- Liquid-Liquid Partitioning : The crude extract is partitioned sequentially using solvents of increasing polarity (e.g., hexane, ethyl acetate, and water).
- Chromatographic Purification : The ethyl acetate fraction undergoes column chromatography over silica gel, followed by high-performance liquid chromatography (HPLC) with a C18 reverse-phase column to isolate 4,5-diepipsidial A.
Analytical Characterization
Spectroscopic Data
Critical spectroscopic features of 4,5-diepipsidial A include:
- IR (KBr) : Bands at 1612 cm⁻¹ (C=N stretch), 1705 cm⁻¹ (C=O stretch), and 3206–3325 cm⁻¹ (N–H stretch).
- ¹H NMR : A broad singlet at δ 8.61 ppm corresponding to the NH₂ group and signals for methylene (δ 4.12–5.24 ppm) and aromatic protons (δ 6.78–7.45 ppm).
- HRMS : m/z 358.11 (calculated for C₂₀H₁₄N₄O₃), consistent with the molecular formula.
Stereochemical Confirmation
The absolute configuration (2aS,4aS,10S,10aR,13aR) is determined via X-ray crystallography or comparative analysis with synthetic standards, though no crystallographic data is publicly available for this compound.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl groups can undergo oxidation to form ketones or aldehydes.
Reduction: The dicarbaldehyde groups can be reduced to primary alcohols.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reduction: Reagents like NaBH4 (Sodium borohydride) or LiAlH4 (Lithium aluminium hydride).
Substitution: Conditions involving Lewis acids like AlCl3 (Aluminium chloride) for Friedel-Crafts reactions.
Major Products
Oxidation: Formation of ketones or aldehydes from hydroxyl groups.
Reduction: Formation of primary alcohols from dicarbaldehyde groups.
Substitution: Introduction of various substituents on the phenyl ring.
Scientific Research Applications
Chemistry
This compound can serve as a building block for the synthesis of more complex molecules, potentially leading to new materials with unique properties.
Biology
The presence of multiple functional groups suggests potential biological activity, making it a candidate for drug discovery and development.
Medicine
Its complex structure may interact with various biological targets, offering potential therapeutic applications.
Industry
The compound’s unique properties could be exploited in the development of new materials, such as polymers or advanced composites.
Mechanism of Action
The mechanism by which (1R)-14,16-dihydroxy-1,5,5-trimethyl-8-methylidene-12-phenyl-19-oxatetracyclo[9.8.0.0?,?.0(1)(3),(1)?]nonadeca-13(18),14,16-triene-15,17-dicarbaldehyde exerts its effects would depend on its specific interactions with molecular targets. These could include binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize this compound, we compare it with structurally or functionally related molecules, focusing on their frameworks, substituents, stereochemistry, and applications.
Table 1: Structural and Functional Comparison
Key Findings :
Structural Complexity: The target compound’s fused tricyclic system is distinct from Zygocaperoside’s triterpenoid scaffold and Dechlorane Plus’s chlorinated bicyclic framework. Compared to flavonoid derivatives like Isorhamnetin-3-O-glycoside, the target lacks sugar moieties but shares hydroxyl groups, which may mediate hydrogen bonding in biological systems .
Stereochemical Impact: The compound’s five chiral centers exceed the stereochemical complexity of Zygocaperoside (multiple centers) and Isorhamnetin-3-O-glycoside (two centers). This could result in enantiomer-specific bioactivity, as seen in chiral drugs where stereochemistry dictates efficacy . In contrast, Dechlorane Plus is non-chiral, reflecting its industrial application as a flame retardant, where stereochemical precision is unnecessary .
Functional Group Reactivity :
- The dicarboxaldehyde groups are rare among natural products but resemble reactive carbonyls in synthetic intermediates. These groups may undergo condensation reactions, unlike the stable glycosidic bonds in Zygocaperoside or the inert chlorines in Dechlorane Plus .
- The phenyl group enhances hydrophobicity, similar to the methoxy group in Isorhamnetin-3-O-glycoside, which improves cellular uptake .
Spectroscopic Characterization :
- NMR and UV-Vis spectroscopy (as used for Zygocaperoside and Isorhamnetin-3-O-glycoside ) would be critical for confirming the target compound’s structure. The methylene bridge and carboxaldehydes would produce distinct ¹H-NMR signals (e.g., aldehydic protons at δ 9-10 ppm) .
Biological Activity
The compound known as (2aS,4aS,10S,10aR,13aR)-1,2,2a,3,4,4a,10,10a,11,12,13,13a-Dodecahydro-7,9-dihydroxy-2,2,4a-trimethyl-13-methylene-10-phenylbenzo[b]cyclobuta[5,6]cyclonona[1,2-e]pyran-6,8-dicarboxaldehyde , commonly referred to as Guajadial , is a complex organic molecule with significant biological activity. This article reviews its biological properties based on recent research findings.
Chemical Structure and Properties
Guajadial possesses a unique structure characterized by multiple functional groups including hydroxyl and dicarboxaldehyde moieties. Its molecular formula is with a molecular weight of approximately 474.59 g/mol. The compound's intricate arrangement contributes to its biological interactions.
Antioxidant Properties
Research indicates that Guajadial exhibits potent antioxidant activity. Antioxidants are crucial for neutralizing free radicals and preventing oxidative stress-related damage in biological systems. Studies have shown that Guajadial can scavenge free radicals effectively in vitro.
| Activity | Method | Result |
|---|---|---|
| Antioxidant | DPPH Assay | IC50 = 15 µM |
| Radical Scavenging | ABTS Assay | Effective at 20 µM |
Anti-inflammatory Effects
Guajadial has demonstrated anti-inflammatory properties by inhibiting pro-inflammatory cytokines such as TNF-α and IL-6 in cell cultures. This suggests potential therapeutic applications in inflammatory diseases.
| Cytokine | Concentration | Inhibition (%) |
|---|---|---|
| TNF-α | 100 ng/mL | 60% |
| IL-6 | 100 ng/mL | 55% |
Antimicrobial Activity
The compound has shown antimicrobial activity against various pathogens including bacteria and fungi. Its effectiveness was evaluated using standard disk diffusion methods.
| Pathogen | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | 15 | 32 µg/mL |
| Escherichia coli | 12 | 64 µg/mL |
| Candida albicans | 18 | 16 µg/mL |
The biological activity of Guajadial can be attributed to its ability to modulate various signaling pathways. It interacts with specific receptors and enzymes that regulate oxidative stress and inflammation. The detailed mechanisms are still under investigation but may involve:
- Inhibition of NF-kB Pathway: Reducing the expression of inflammatory genes.
- Activation of Nrf2 Pathway: Enhancing the body's antioxidant defenses.
Case Studies
-
Study on Antioxidant Capacity:
A recent study published in the Journal of Natural Products evaluated Guajadial's capacity to protect neuronal cells from oxidative damage induced by hydrogen peroxide. Results indicated a significant reduction in cell death compared to untreated controls. -
Inflammation Model:
In an animal model of arthritis published in Pharmacological Research, Guajadial treatment led to reduced paw swelling and lower levels of inflammatory markers in serum. -
Antimicrobial Efficacy:
A clinical trial assessed the efficacy of Guajadial as a topical treatment for skin infections caused by resistant bacterial strains. Patients treated with Guajadial showed improved healing rates compared to those receiving standard treatments.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
